2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Description
2-{[4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide (hereafter referred to as Compound A) is a coumarin-acetamide hybrid molecule characterized by a 4-methoxyphenyl substitution at position 4 of the coumarin core and an acetamide group linked via an ether bond at position 7. The methoxy group enhances electron-donating properties and solubility compared to non-polar substituents like methyl or halogens . Coumarin derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, with structural modifications significantly influencing their potency and selectivity .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)15-9-18(21)24-16-8-13(6-7-14(15)16)23-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFHRZPEAXVMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 4-hydroxy-2H-chromen-2-one.
Introduction of the Methoxyphenyl Group: The 4-hydroxy-2H-chromen-2-one is then reacted with 4-methoxybenzoyl chloride in the presence of a base like pyridine to introduce the methoxyphenyl group at the 4-position, forming 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl chloride.
Formation of the Acetamide Moiety: Finally, the 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl chloride is reacted with acetamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding amides or thioamides.
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological activities, which include:
Anticancer Properties
Research indicates that 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A study demonstrated its effectiveness against breast cancer cells, suggesting it may serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antioxidant Activity
Antioxidant properties have been attributed to this compound, which may help mitigate oxidative stress-related disorders. Its ability to scavenge free radicals was confirmed in vitro, indicating potential applications in neuroprotection and age-related diseases .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound, evaluating their anticancer activity against different cell lines. The results indicated that modifications to the methoxy group significantly enhanced cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical trial published in Pharmacology Reports, the anti-inflammatory effects were assessed using animal models of arthritis. The results demonstrated a marked reduction in joint swelling and pain, supporting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Structural and Substitutional Variations
Key Findings from Comparative Studies
Substitution at C4 Position :
- Compound A ’s 4-methoxyphenyl group increases steric bulk and hydrophilicity compared to Compound B ’s 4-methyl group. This substitution may enhance binding to hydrophobic enzyme pockets while improving solubility .
- Compound C ’s 4-methyl coumarin with a chloro-phenyl acetamide side chain demonstrated exceptional anti-inflammatory activity, suggesting that halogenation and aryl groups on the acetamide nitrogen enhance target engagement .
Position of Substituents :
- Compound E ’s 3-(4-bromophenyl) substitution alters the coumarin’s electronic environment compared to Compound A ’s C4 substitution. Bromine’s electronegativity may influence π-π stacking interactions in biological targets .
Acetamide Side Chain Modifications :
Biological Activity
Overview
2-{[4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound, often referred to as a coumarin derivative, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyphenylacetic acid with salicylaldehyde to form the chromen-2-one core, followed by acetamide formation. This multi-step synthesis can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice .
Biological Activities
The biological activities of this compound include:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines, including MCF cells, with an IC50 value indicating effective cytotoxicity . Additionally, in vivo studies have shown tumor growth suppression in animal models .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. It demonstrated an IC50 value of 3.11 μM for COX-2 inhibition, indicating potent anti-inflammatory potential .
3. Antioxidant Activity
As an antioxidant, this compound has shown the ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage linked to various diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites of specific enzymes such as COX, it modulates inflammatory pathways.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to reduced cell viability.
- Antioxidant Mechanism : It acts by neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Comparative Analysis
Comparative studies with other coumarin derivatives reveal that this compound possesses unique structural features that enhance its biological activity compared to simpler coumarins like warfarin or dicoumarol. The presence of the methoxy group and the specific substitution pattern on the chromen core contribute to its enhanced efficacy .
| Compound Name | Structure | Anticancer IC50 (µM) | COX-2 Inhibition IC50 (µM) |
|---|---|---|---|
| This compound | Structure | 25.72 ± 3.95 | 3.11 ± 0.41 |
| Warfarin | - | Not Applicable | Not Applicable |
| Dicoumarol | - | Not Applicable | Not Applicable |
Case Studies
- Study on Apoptosis Induction : A study highlighted that treatment with this compound resulted in significant apoptosis in MCF cell lines at daily dosages, demonstrating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : Another investigation reported that this compound effectively reduced inflammation markers in animal models, supporting its use in treating inflammatory diseases .
Q & A
Q. Q1. What are the standard synthetic routes for 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide and its derivatives?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 7-hydroxycoumarin derivatives with chloroacetamide or its analogs. For example:
Coumarin core formation : Start with 4-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one, synthesized via Pechmann condensation of resorcinol with 4-methoxyphenylacetic acid derivatives.
Etherification : React the 7-hydroxy group with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile ().
Derivatization : Hydrazide derivatives can be prepared by reacting the acetamide intermediate with hydrazine, followed by condensation with aldehydes/ketones ().
Key Reference:
- Diwakar et al. (2015) synthesized analogous derivatives via similar routes, achieving yields of 50–91% using reflux conditions in methanol/chloroform mixtures ().
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yields of acetamide derivatives?
Methodological Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the hydroxyl group.
- Temperature control : Reflux (e.g., 5 hours at 70°C) improves reaction kinetics for condensation steps, while room-temperature stirring (18–24 hours) minimizes side reactions in sensitive intermediates ().
- Catalyst use : Acetic acid (0.05 mL) as a catalyst in Schiff base formation increases reaction efficiency ().
Q. Q3. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and coupling patterns. For example, the methoxy group (δ 3.85 ppm in DMSO-d₆) and acetamide protons (δ 4.72 ppm) are diagnostic ().
- XRD : Resolve crystal packing and hydrogen-bonding networks using SHELX () or WinGX ().
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
Advanced Structural Analysis
Q. Q4. How can crystallographic software resolve ambiguities in the compound’s structure?
Methodological Answer:
- SHELX suite : For small-molecule refinement, SHELXL refines anisotropic displacement parameters, while SHELXD/SHELXE solve phase problems in twinned crystals ().
- WinGX/ORTEP : Generate thermal ellipsoid plots to visualize anisotropic displacement, aiding in distinguishing disorder or dynamic effects ().
- Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation in PLATON.
Basic Biological Evaluation
Q. Q5. What assay designs are recommended for initial biological screening?
Methodological Answer:
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ().
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria ().
- Dose-response curves : Test concentrations from 1–100 µM, with triplicate replicates for statistical rigor.
Advanced Structure-Activity Relationship (SAR)
Q. Q6. How to design SAR studies to identify key functional groups for bioactivity?
Methodological Answer:
Systematic substitution : Modify the methoxy group (e.g., replace with halogens, sulfonyl, or alkyl chains) and assess activity shifts ().
Pharmacophore mapping : Use docking software (e.g., AutoDock) to predict interactions with targets like adenosine A2B receptors ().
Comparative analysis : Compare IC₅₀ values of derivatives (e.g., 3-chlorobenzylidene vs. 4-chlorophenylacetyl hydrazide) to identify trends ().
Data Contradiction Analysis
Q. Q7. How to address inconsistent biological results across derivatives?
Methodological Answer:
- Control experiments : Verify compound purity via HPLC and confirm biological replicates.
- Solubility adjustments : Use DMSO/carboxymethylcellulose carriers to ensure consistent bioavailability ().
- Target specificity : Perform kinase profiling or RNA-seq to rule off-target effects. For example, Nagaraja et al. (2020) attributed activity variations to substituent electronegativity ().
Computational Modeling
Q. Q8. How can molecular docking predict target interactions for this compound?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., PDB ID for A2B receptors) and optimize protonation states using tools like PDB2PQR.
- Ligand docking : Perform flexible docking with AutoDock Vina, scoring binding energies (ΔG) for poses.
- Validation : Compare with known inhibitors (e.g., theophylline for A2B receptors) to assess predictive accuracy ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
